molecular formula C12H6Br2S B1312096 4,6-Dibromodibenzothiophene CAS No. 669773-34-6

4,6-Dibromodibenzothiophene

Cat. No. B1312096
CAS RN: 669773-34-6
M. Wt: 342.05 g/mol
InChI Key: ULGFJZPCGNTWFK-UHFFFAOYSA-N
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Description

“4,6-Dibromodibenzothiophene” is a chemical compound with the molecular formula C12H6Br2S . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

The synthesis of 4,6-dibromodibenzothiophene involves the reaction of two equivalents of [Pt(PEt3)4] with 4,6-dibromodibenzothiophene (DBT-Br2) which results in a unique example of double oxidative addition of a heteroaromatic substrate to Pt(0) . Ningbo Inno Pharmchem Co., Ltd. has developed a unique method of synthesizing 4,6-dibromodibenzothiophene that is both efficient and cost-effective .


Molecular Structure Analysis

The molecular structure of 4,6-Dibromodibenzothiophene is characterized by a molecular weight of 342.05 g/mol . The InChIKey of the compound is ULGFJZPCGNTWFK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,6-Dibromodibenzothiophene has a molecular weight of 342.05 g/mol . It is a solid substance at 20 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Applications

4,6-Dibromodibenzothiophene (DBT-Br2) has been utilized in the synthesis of novel compounds and materials. Chantson et al. (2003) demonstrated its use in the preparation of binuclear platinum(II) complexes, showcasing its role in the development of complex chemical structures with potential applications in catalysis and materials science (Chantson, Lotz, & Ichharam, 2003).

Organic Electronics and Material Science

Panda et al. (2020) explored the use of derivatives of dibenzothiophene, including 4,6-Dibromodibenzothiophene, for creating conjugated small organic molecules. This research points towards its potential in the development of novel materials for organic electronics (Panda et al., 2020).

Catalysis and Fuel Processing

Safa and Ma (2016) investigated the oxidation kinetics of dibenzothiophenes, including 4,6-dimethyldibenzothiophene, using cumene hydroperoxide as an oxidant. This research is crucial in understanding the catalytic processes involving dibenzothiophenes, especially in fuel processing applications (Safa & Ma, 2016).

Environmental Applications

Cychosz et al. (2008) demonstrated the use of microporous coordination polymers for the adsorption of organosulfur compounds, including 4,6-dimethyldibenzothiophene, from fuels. This highlights its relevance in environmental applications, particularly in the removal of pollutants from fuels (Cychosz, Wong-Foy, & Matzger, 2008).

Safety and Hazards

4,6-Dibromodibenzothiophene may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

It has been used in the preparation of binuclear platinum (ii) complexes , suggesting that it may interact with metal ions in biological systems.

Mode of Action

It’s known that the compound can undergo double oxidative addition to form a unique bimetallic pt(ii) complex . This suggests that it may interact with its targets through oxidative processes.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism . These properties could impact the bioavailability of 4,6-Dibromodibenzothiophene.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,6-Dibromodibenzothiophene. For instance, it is recommended to be stored in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature could affect its stability and efficacy.

properties

IUPAC Name

4,6-dibromodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2S/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGFJZPCGNTWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC3=C2C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412943
Record name 4,6-dibromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromodibenzothiophene

CAS RN

669773-34-6
Record name 4,6-dibromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4,6-Dibromodibenzothiophene in the synthesis of platinum(II) complexes?

A1: 4,6-Dibromodibenzothiophene (DBT-Br2) serves as a crucial precursor in the synthesis of binuclear platinum(II) complexes. The research demonstrates its reactivity with [Pt(PEt3)4], leading to a unique double oxidative addition and the formation of trans,trans-[(μ-DBT-1κC4:2κC6){PtBr(PEt3)2}2]. This highlights the potential of DBT-Br2 in constructing organometallic complexes with specific structural features. []

Q2: How was 4,6-Dibromodibenzothiophene synthesized in the study?

A2: The researchers developed an improved method for synthesizing 4,6-Dibromodibenzothiophene. While the paper doesn't provide a detailed protocol for this specific derivative, it mentions that the disubstituted dibenzothiophene compounds were prepared through dilithiation of dibenzothiophene followed by reactions with halogenating agents. []

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